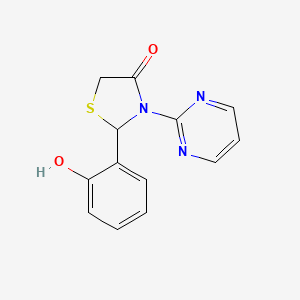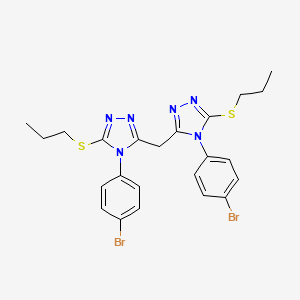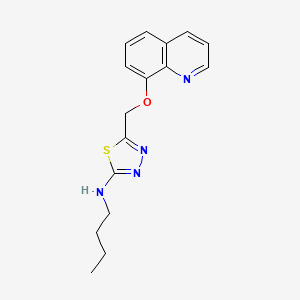
3-(2-Cyano-5-oxotetrahydrofuran-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Cyano-5-oxotetrahydrofuran-2-yl)propanoic acid is an organic compound with the molecular formula C8H9NO4. It contains a five-membered tetrahydrofuran ring, a cyano group, and a carboxylic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyano-5-oxotetrahydrofuran-2-yl)propanoic acid typically involves the reaction of a suitable precursor with cyano and carboxylic acid functional groups. One common method involves the cyclization of a precursor containing a nitrile and a carboxylic acid group under acidic or basic conditions to form the tetrahydrofuran ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Cyano-5-oxotetrahydrofuran-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-(2-Cyano-5-oxotetrahydrofuran-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of biochemical pathways and as a potential inhibitor or activator of specific enzymes.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Mecanismo De Acción
The mechanism of action of 3-(2-Cyano-5-oxotetrahydrofuran-2-yl)propanoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biochemical pathways and affect cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Cyano-5-oxotetrahydrofuran-2-yl)propanoic acid: Unique due to its specific functional groups and ring structure.
3-(Furan-2-yl)propanoic acid: Lacks the cyano group but has a similar furan ring structure.
Indole-3-propionic acid: Contains an indole ring instead of a tetrahydrofuran ring but has similar functional groups.
Uniqueness
This compound is unique due to the presence of both a cyano group and a carboxylic acid group on a tetrahydrofuran ring.
Propiedades
Número CAS |
6307-16-0 |
|---|---|
Fórmula molecular |
C8H9NO4 |
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
3-(2-cyano-5-oxooxolan-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9NO4/c9-5-8(3-1-6(10)11)4-2-7(12)13-8/h1-4H2,(H,10,11) |
Clave InChI |
JNBDCWUUYHASGX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1=O)(CCC(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B12911492.png)
![6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12911500.png)




![7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B12911519.png)







